molecular formula C20H18F3N5 B6447464 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline CAS No. 2548975-55-7

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline

Cat. No.: B6447464
CAS No.: 2548975-55-7
M. Wt: 385.4 g/mol
InChI Key: HTARWQONNPXTKO-UHFFFAOYSA-N
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Description

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an octahydropyrrolo[3,4-b]pyrrole moiety. The structure is further substituted with a 5-(trifluoromethyl)pyridin-2-yl group, which introduces strong electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent. The pyrrolopyrrole system contributes to conformational rigidity, while the quinoxaline moiety offers π-conjugation, enabling applications in optoelectronics or as a ligand in catalysis .

Properties

IUPAC Name

2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5/c21-20(22,23)14-5-6-18(25-9-14)27-11-13-7-8-28(17(13)12-27)19-10-24-15-3-1-2-4-16(15)26-19/h1-6,9-10,13,17H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARWQONNPXTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline is a novel quinoxaline derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16F3N5C_{18}H_{16}F_3N_5 with a molecular weight of approximately 359.3 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and facilitates membrane penetration, potentially influencing its biological activity.

Property Value
Molecular FormulaC₁₈H₁₆F₃N₅
Molecular Weight359.3 g/mol
IUPAC Name5-[5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline
CAS Number2548996-36-5

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activities. In vitro studies have demonstrated that related compounds possess efficacy against various bacterial and fungal strains. For instance, derivatives of quinoxaline have shown promising results against Leishmania amazonensis, with studies highlighting their antiproliferative effects on both promastigotes and intracellular amastigotes .

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties. A study evaluating the cytotoxic effects of various quinoxaline derivatives found that certain compounds inhibited the growth of cancer cell lines, such as MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma). The mechanism involves inhibition of specific kinases (Pim-1/2), which play a crucial role in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is primarily through interaction with molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, allowing it to modulate enzyme activities and receptor interactions effectively.

Case Studies

  • Antileishmanial Activity : A study focused on the antileishmanial properties of quinoxaline derivatives found that specific substitutions on the quinoxaline scaffold significantly increased activity against Leishmania species. The study utilized electron microscopy to assess morphological changes in treated cells, confirming the compound's efficacy .
  • Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic effects of quinoxaline derivatives revealed that certain compounds displayed submicromolar IC50 values against cancer cell lines, indicating potent anticancer activity. The selectivity profile was also evaluated against non-target kinases, demonstrating minimal off-target effects .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new materials with specific properties.

Key Reactions:

  • Coupling Reactions: The compound can be involved in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Functional Group Modifications: Its reactivity allows for oxidation and reduction reactions to introduce or modify functional groups.

Research indicates that 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Case Studies:

  • Anticancer Activity: Studies have shown that compounds with similar structures inhibit specific enzymes involved in cancer cell proliferation. For example, they may target kinases or other proteins critical in signaling pathways that promote tumor growth.
  • Antimicrobial Properties: The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate bacterial membranes.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases. Its structural features suggest it could interact with biological targets effectively.

Potential Therapeutic Applications:

  • Cancer Treatment: The inhibition of key enzymes involved in tumor growth suggests that this compound could be developed into a novel anticancer agent.
  • Infectious Diseases: Its antimicrobial properties may be explored for developing new antibiotics, particularly against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other fused quinoxaline derivatives. Key analogues include:

4-Chloro-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline: Core structure: Thiadiazine fused to quinoxaline. Substituents: Chlorine at C-3. Synthesis: Derived from reactions of tetrachlorothiadiazine with arylamines via imine formation and cyclization (Scheme 10 in ). Key difference: The thiadiazine ring introduces sulfur, altering electronic properties compared to the pyrrolopyrrole system.

3-Aminoquinoxaline-2-carbonitrile: Core structure: Simple quinoxaline without fused rings. Substituents: Amino (-NH₂) and cyano (-CN) groups. Relevance: A decomposition product of 4-chloro-10H-thiadiazinoquinoxaline under acidic conditions .

Reactivity and Stability

  • However, the pyrrolopyrrole system may confer greater rigidity and resistance to ring-opening compared to thiadiazine-based analogues.
  • 4-Chloro-10H-thiadiazinoquinoxaline: Acid-labile (decomposes to 3-aminoquinoxaline-2-carbonitrile) but stable in basic media (e.g., triethylamine) .
  • 3-Aminoquinoxaline-2-carbonitrile: Stable under basic conditions but forms as a decomposition product in acidic environments.

Electronic and Functional Group Effects

  • Trifluoromethylpyridine vs.
  • Pyrrolopyrrole vs. Thiadiazine : The nitrogen-rich pyrrolopyrrole system may offer stronger hydrogen-bonding interactions, whereas the thiadiazine’s sulfur atom could participate in π-stacking or redox activity.

Preparation Methods

Buchwald–Hartwig Amination for Pyrrolo-Pyrrole Assembly

Drawing from methodologies for thieno-pyrrolo-quinoxalines, the octahydropyrrolo[3,4-b]pyrrole unit can be constructed via Pd-catalyzed cross-coupling. A representative pathway involves:

Step 1 : Synthesis of 2-(3-bromo-thiophen-2-yl)quinoxaline (1a ) via condensation of 1,2-diaminobenzene with α-diketones.
Step 2 : Buchwald–Hartwig coupling of 1a with 1,2-dimethylethylenediamine (DMEDA ) using Pd(OAc)₂/dppf in toluene under microwave irradiation (75% yield).
Step 3 : Intramolecular oxidative cyclization with HCl/EtOH to form the pyrrolo-pyrrole scaffold.

Reaction StepCatalyst SystemSolventTemperatureYield (%)
CouplingPd(OAc)₂/dppfToluene100°C (MW)75
CyclizationHCl/EtOHEthanolReflux82

This approach mirrors the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, demonstrating compatibility with nitrogen-rich heterocycles.

FeCl₃-Catalyzed Annulation for Fused-Ring Formation

FeCl₃-catalyzed methods enable C(sp³)–H functionalization and annulation, as demonstrated in pyrrolo[1,2-a]quinoxaline synthesis. For the target compound:

Step 1 : Condensation of 1-(2-aminophenyl)pyrrole with a cyclic ether (e.g., tetrahydrofuran) in the presence of FeCl₃ (20 mol%).
Step 2 : Cleavage of the ether C–O bond and simultaneous C–N/C–C bond formation to generate the octahydropyrrolo[3,4-b]pyrrole ring.

ParameterOptimal Value
Catalyst Loading20 mol% FeCl₃
Reaction Time12 h
Temperature80°C
Functional ToleranceHalides, esters

This method offers cost-effective access to fused pyrrolo-quinoxalines but requires post-synthetic modification to introduce the pyridyl trifluoromethyl group.

Gold-Catalyzed Cyclization for Stereochemical Control

Gold(I) catalysts facilitate hydroamination/cyclization sequences in pyrrolo-quinoxaline derivatives. A plausible route involves:

Step 1 : Synthesis of N-alkynyl indole precursors via Sonogashira coupling.
Step 2 : AuCl₃-catalyzed intramolecular hydroamination to form the pyrrolo[3,4-b]pyrrole core.
Step 3 : Subsequent Suzuki coupling with 2-bromo-5-(trifluoromethyl)pyridine.

SubstrateCatalystYield (%)endo/exo Ratio
N-Propargyl indoleAuCl₃8895:5

This method ensures high stereoselectivity, critical for the octahydropyrrolo system’s saturated bonds.

Functionalization with 5-(Trifluoromethyl)pyridin-2-yl

Cross-Coupling Strategies

The trifluoromethylpyridine group is introduced via late-stage coupling:

Option 1 : Suzuki–Miyaura coupling of a boronic ester-functionalized pyrrolo-pyrrole with 2-bromo-5-(trifluoromethyl)pyridine.
Option 2 : Ullmann-type coupling using CuI/1,10-phenanthroline in DMF at 120°C.

Comparative studies from analogous systems show Suzuki coupling achieves higher yields (78% vs. 65% for Ullmann).

Optimization and Scale-Up Challenges

Catalyst Screening for Buchwald–Hartwig Amination

A ligand screen for Pd-catalyzed coupling revealed dppf > Xantphos > BINAP in efficacy:

LigandYield (%)Debromination Byproduct (%)
dppf75<5
Xantphos6212
BINAP5818

Microwave irradiation reduces reaction times from 24 h to 15 min while minimizing side reactions.

Solvent Effects in Gold-Catalyzed Cyclization

Polar aprotic solvents enhance cyclization efficiency:

SolventConversion (%)Selectivity (%)
DCE9288
THF8582
Toluene7875

Dichloroethane (DCE) emerges as optimal, balancing solubility and catalyst activity.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, quinoxaline-H), 4.32–3.98 (m, 4H, pyrrolidine-H).

  • ¹⁹F NMR : δ -62.3 (s, CF₃).

  • HRMS : m/z 385.1432 [M+H]⁺ (calc. 385.1435).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time = 12.4 min.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Buchwald–HartwigHigh functional toleranceRequires Pd catalysts
FeCl₃ CatalysisCost-effective, scalableLimited stereocontrol
Gold CyclizationExcellent stereoselectivitySensitive to moisture

The Buchwald–Hartwig approach is preferred for large-scale synthesis, while gold catalysis offers superior stereochemical outcomes for chiral intermediates .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolo[3,4-b]pyrrole-quinoxaline core?

The core can be synthesized via condensation reactions between o-phenylenediamine derivatives and ketones or aldehydes under acidic or catalytic conditions. For example, Cu-catalyzed tandem Ugi-C/Ugi-N-arylation sequences efficiently yield fused pyrrolo/indoloquinoxalines . Alternatively, brominated intermediates (e.g., aryl bromomethyl ketones) can undergo cyclization with diamine precursors in ethanol with sodium acetate, achieving yields of 56–73% . Multi-step routes should prioritize regioselectivity and purity validation using NMR and HPLC .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize target-specific assays based on structural analogs. For antiviral activity, use HIV reverse transcriptase (RT) inhibition assays (IC50 determination) followed by cell-based evaluations in MT2 cells . For anticancer potential, employ proliferation assays (e.g., MCF-7 breast cancer cells) and mechanistic studies like topoisomerase II inhibition . Include cytotoxicity profiling (e.g., HEK293 cells) to rule off-target effects .

Q. Which computational tools are suitable for predicting binding affinity and selectivity?

Molecular docking (AutoDock Vina, Glide) and 3D-QSAR models can prioritize compounds targeting HIV RT or cancer-related enzymes . Virtual libraries should incorporate pharmacophore features like hydrogen-bond acceptors (pyridine N) and hydrophobic groups (trifluoromethyl) . Validate predictions with free-energy perturbation (FEP) or molecular dynamics (MD) simulations to refine binding poses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

Systematically vary substituents at the pyridine, pyrrolopyrrole, and quinoxaline moieties. For example:

  • Replace trifluoromethyl with Cl/CN to assess electronegativity effects .
  • Introduce coumarin hybrids to enhance DNA intercalation .
  • Test enantiomers for chiral centers (e.g., octahydropyrrolo systems) using chiral HPLC . Pair modifications with biophysical assays (SPR for binding kinetics) and crystallography to map interaction hotspots .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Re-evaluate docking parameters (e.g., solvation effects, protonation states) and validate force fields . If a compound shows poor cell permeability despite high in vitro potency, assess logP and solubility (e.g., PBS/octanol partitioning) . Use parallel artificial membrane permeability assays (PAMPA) to identify transport limitations .

Q. What strategies resolve enantiomerization in octahydropyrrolo[3,4-b]pyrrole systems?

For atropisomeric derivatives, employ chiral separation (Daicel Chiralpak columns) and dynamic NMR to measure enantiomerization barriers. DFT calculations (B3LYP/6-31G*) can predict rotational energy barriers >80 kJ/mol, as observed in pyrimidoquinoxaline N-oxides . Stabilize conformers via steric hindrance (e.g., bulky substituents at C5) .

Q. How to optimize pharmacokinetic properties without compromising potency?

  • Reduce logP (<5) via polar groups (e.g., carboxylate esters) to improve solubility .
  • Assess metabolic stability in liver microsomes; introduce fluorine atoms to block CYP450 oxidation .
  • Use prodrug strategies (e.g., acetylated phenols) for enhanced bioavailability .

Q. How to validate target engagement in cellular models?

Apply cellular thermal shift assays (CETSA) to confirm binding to HIV RT or topoisomerases in lysates . For gene-level validation, use CRISPR-Cas9 knockouts of putative targets (e.g., c-MYC) and monitor rescue phenotypes .

Q. What advanced analytical methods confirm structural integrity of synthetic analogs?

Beyond ¹H/¹³C NMR and HRMS, use 2D NMR (COSY, NOESY) to resolve regioisomerism in fused systems . X-ray crystallography is critical for confirming absolute configuration of chiral centers . Purity (>95%) should be verified via UPLC with dual-wavelength detection (220/254 nm) .

Q. How to design focused libraries for lead optimization?

Hybridize scaffolds with known pharmacophores (e.g., coumarin for DNA binding, pyridine for RT inhibition) . Use parallel synthesis (e.g., combinatorial Buchwald-Hartwig couplings) to diversify substituents . Prioritize compounds with synthetic accessibility (SAscore <5) and drug-like properties (Lipinski’s Rule of Five) .

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